molecular formula C22H16N2O5 B12737536 2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one CAS No. 114439-77-9

2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B12737536
CAS No.: 114439-77-9
M. Wt: 388.4 g/mol
InChI Key: ZWGWCZWOVAUVFJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 2-nitrobenzoyl chloride under basic conditions to form an intermediate, which is then cyclized to produce the final benzoxazinone structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazinone core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2-phenyl-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one
  • 2,3-Dihydro-2-(4-chlorophenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one

Uniqueness

2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties.

Properties

CAS No.

114439-77-9

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-(2-nitrobenzoyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C22H16N2O5/c1-14-10-12-15(13-11-14)22-23(21(26)17-7-3-5-9-19(17)29-22)20(25)16-6-2-4-8-18(16)24(27)28/h2-13,22H,1H3

InChI Key

ZWGWCZWOVAUVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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